molecular formula C15H11NS B224385 2-Styrylbenzothiazole CAS No. 1483-30-3

2-Styrylbenzothiazole

Katalognummer B224385
CAS-Nummer: 1483-30-3
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: LCIISWPXOZNVIG-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Styrylbenzothiazole (STB) is a heterocyclic compound that has gained significant attention in recent years due to its various applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological and chemical studies. STB is used as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds.

Wirkmechanismus

The mechanism of action of 2-Styrylbenzothiazole is not fully understood, but it is believed to involve the interaction of 2-Styrylbenzothiazole with biological molecules, such as proteins and nucleic acids. 2-Styrylbenzothiazole has a unique structure that allows it to interact with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
2-Styrylbenzothiazole has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its ability to inhibit the activity of various enzymes, such as acetylcholinesterase. 2-Styrylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Styrylbenzothiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its ability to interact with biological molecules. However, there are also limitations to using 2-Styrylbenzothiazole in lab experiments, including its potential toxicity and its limited solubility in water.

Zukünftige Richtungen

There are various future directions for the research of 2-Styrylbenzothiazole, including its use as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Styrylbenzothiazole can also be further studied for its potential as a fluorescent probe for the detection of various biological molecules. Additionally, the synthesis of new derivatives of 2-Styrylbenzothiazole can be explored for their potential biological and chemical applications.
Conclusion:
In conclusion, 2-Styrylbenzothiazole is a heterocyclic compound that has various scientific research applications, including its use as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds. 2-Styrylbenzothiazole has various biochemical and physiological effects, and it has potential as a therapeutic agent for the treatment of various diseases. The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, and its limitations in lab experiments should be considered. Further research on 2-Styrylbenzothiazole and its derivatives can lead to new discoveries in the field of biological and chemical sciences.

Synthesemethoden

The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, including the condensation of 2-aminobenzothiazole with cinnamaldehyde, the reaction of 2-chlorobenzothiazole with acetylene, and the reaction of 2-aminobenzothiazole with cinnamoyl chloride. The most commonly used method for the synthesis of 2-Styrylbenzothiazole is the condensation of 2-aminobenzothiazole with cinnamaldehyde. This method involves the reaction of 2-aminobenzothiazole with cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 2-Styrylbenzothiazole.

Wissenschaftliche Forschungsanwendungen

2-Styrylbenzothiazole has various scientific research applications, including its use as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and carbohydrates. 2-Styrylbenzothiazole is also used as a catalyst for various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. 2-Styrylbenzothiazole is also used as a precursor for the synthesis of various compounds, including benzothiazole derivatives, which have various biological and chemical applications.

Eigenschaften

CAS-Nummer

1483-30-3

Produktname

2-Styrylbenzothiazole

Molekularformel

C15H11NS

Molekulargewicht

237.32 g/mol

IUPAC-Name

2-[(E)-2-phenylethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+

InChI-Schlüssel

LCIISWPXOZNVIG-ZHACJKMWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

Andere CAS-Nummern

1483-30-3

Synonyme

2-styrylbenzothiazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.